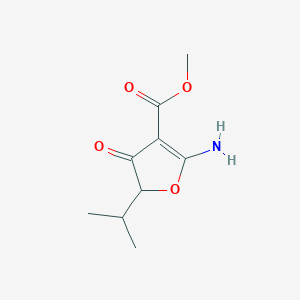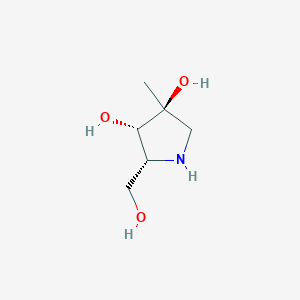![molecular formula C21H36O4Si B12872393 (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure It is characterized by a cyclopenta[b]furan ring system, which is a fused bicyclic structure containing both a furan and a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, including the formation of the cyclopenta[b]furan ring system, the introduction of the enone moiety, and the protection of hydroxyl groups with triethylsilyl groups. Common synthetic routes may include:
Formation of the Cyclopenta[b]furan Ring System: This can be achieved through cyclization reactions involving suitable precursors, such as diketones or keto esters.
Introduction of the Enone Moiety: This step often involves aldol condensation reactions, where an aldehyde or ketone reacts with an enolate to form the enone.
Protection with Triethylsilyl Groups: The hydroxyl groups are protected using triethylsilyl chloride in the presence of a base, such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the development of novel materials and catalysts due to its unique reactivity and structural features.
Mecanismo De Acción
The mechanism of action of (3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. The triethylsilyl ether group can be hydrolyzed under physiological conditions, releasing the active hydroxyl group, which can further participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,6aS)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one: A simpler analog without the enone and triethylsilyl groups.
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one: A structurally related compound with a different ring system.
Uniqueness
(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is unique due to its combination of a cyclopenta[b]furan ring system, an enone moiety, and a triethylsilyl ether group
Propiedades
Fórmula molecular |
C21H36O4Si |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
(3aR,4R,5R,6aS)-4-[(E)-3-oxooct-1-enyl]-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C21H36O4Si/c1-5-9-10-11-16(22)12-13-17-18-14-21(23)24-19(18)15-20(17)25-26(6-2,7-3)8-4/h12-13,17-20H,5-11,14-15H2,1-4H3/b13-12+/t17-,18-,19+,20-/m1/s1 |
Clave InChI |
IFZGPOUCFUMKSS-HULACZBMSA-N |
SMILES isomérico |
CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O[Si](CC)(CC)CC |
SMILES canónico |
CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-chloroethanone](/img/structure/B12872310.png)

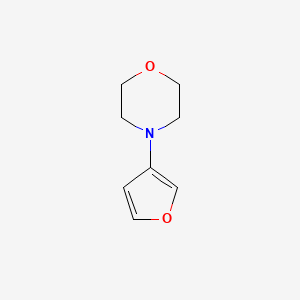
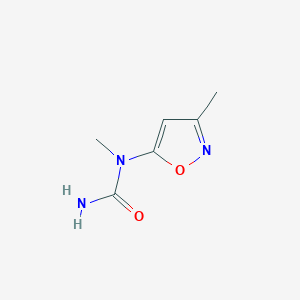
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)

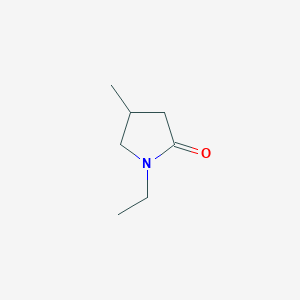
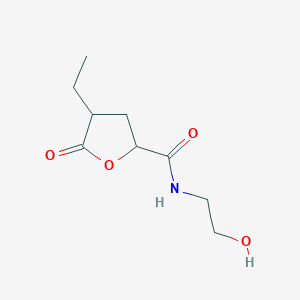
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)
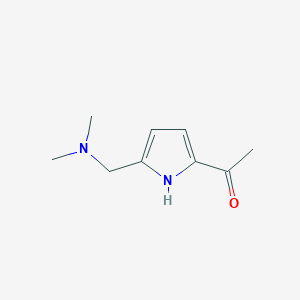
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
